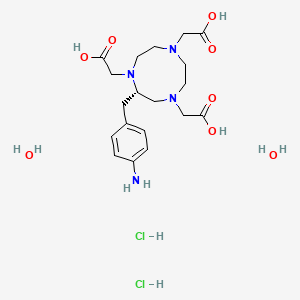

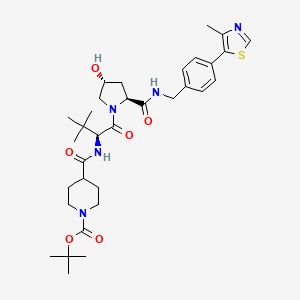

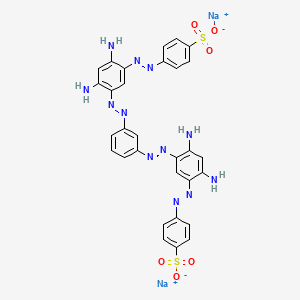

![molecular formula C27H23F6N9O B15136822 2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)

2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TNG348 is an oral, allosteric, and potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant preclinical efficacy, particularly in combination with poly (ADP-ribose) polymerase inhibitors (PARPi), in targeting DNA repair pathways in cancer cells. TNG348 is designed to selectively kill BRCA1/2-mutant cancer cells and other homologous recombination deficient (HRD) tumor models .

准备方法

The specific synthetic routes and reaction conditions for TNG348 are not publicly disclosed in detail. it is known that TNG348 is synthesized as an oral, allosteric inhibitor, indicating that its production involves complex organic synthesis techniques to achieve the desired molecular structure and activity .

化学反应分析

TNG348 primarily functions as an inhibitor of USP1, a deubiquitinating enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action. Instead, it interacts with USP1 to inhibit its activity, thereby affecting the DNA repair pathways in cancer cells. The major product of this interaction is the inhibition of DNA repair, leading to cell death in HRD tumor models .

科学研究应用

TNG348 has several significant scientific research applications:

Cancer Research: TNG348 is primarily used in cancer research, particularly in studying BRCA1/2-mutant and HRD tumors. .

DNA Repair Studies: TNG348 is used to study the mechanisms of DNA repair and the role of USP1 in this process. .

Drug Resistance Research: TNG348 is also used to investigate mechanisms of drug resistance, particularly in tumors that have developed resistance to PARPi. .

作用机制

TNG348 exerts its effects by inhibiting USP1, a deubiquitinating enzyme involved in DNA repair. USP1 plays a critical role in the translesion synthesis DNA damage tolerance pathway. By inhibiting USP1, TNG348 disrupts this pathway, leading to the accumulation of DNA damage and ultimately cell death in HRD tumor models. This mechanism is distinct from that of PARPi, which target the base excision repair pathway .

相似化合物的比较

TNG348 is unique in its selective inhibition of USP1 and its strong preclinical combination activity with PARPi. Similar compounds include other USP1 inhibitors and PARPi, such as olaparib and rucaparib. TNG348’s distinct mechanism of action and its ability to restore sensitivity to PARPi in resistant tumors highlight its uniqueness and potential therapeutic benefits .

属性

分子式 |

C27H23F6N9O |

|---|---|

分子量 |

603.5 g/mol |

IUPAC 名称 |

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |

InChI |

InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |

InChI 键 |

NKGSHRLGUQURMS-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

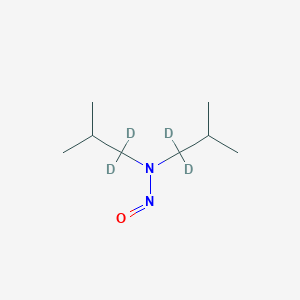

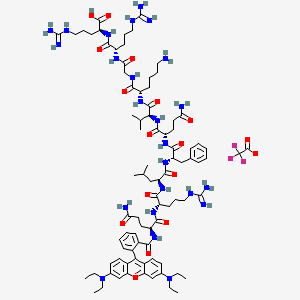

![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)

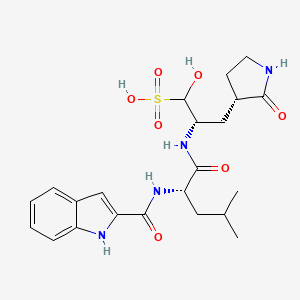

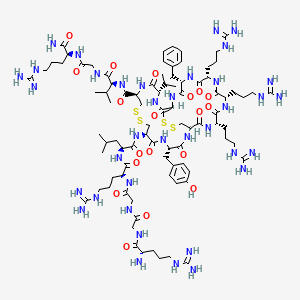

![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)

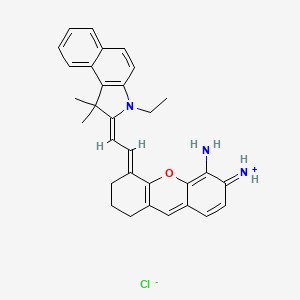

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

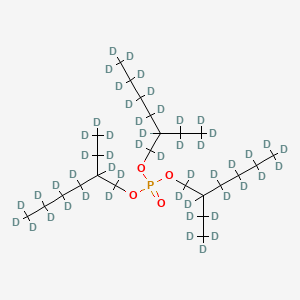

![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)